molecular formula C17H17FN2OS B5714055 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol

Cat. No. B5714055
M. Wt: 316.4 g/mol
InChI Key: ICWKELSIJTZGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" involves chemical reactions that yield compounds with potential antiarrhythmic activity, as demonstrated in a guinea-pig model using ouabain arrhythmia. These compounds are synthesized from substituted phenylcarbamic acid derivatives, with spectral data confirming their structures. A focus on structures with bulky substituents in the aromatic ring's m-position has been suggested to enhance potency (Malík et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" has been characterized using various spectroscopic methods, including NMR, MS, and IR. These methods provide detailed information on the stereo structure and the effect of counter ions and hydrogen bonds on molecular conformation. Single-crystal X-ray analysis further confirms these structures, demonstrating the importance of intermolecular hydrogen bonding in determining the molecular conformation (Yang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives often result in the formation of highly conjugated compounds with unique properties. For instance, electrochemical oxidation studies have shown the synthesis of bisindolyl-p-quinone derivatives through regioselective addition of indoles to electrochemically generated quinone imines. These reactions underscore the compound's versatility in chemical synthesis (Amani et al., 2012).

Physical Properties Analysis

The physical properties of "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray diffraction studies provide insights into the crystal structure, indicating how intermolecular interactions, like hydrogen bonding and π-π stacking, influence the compound's physical state and stability (Betz et al., 2011).

Chemical Properties Analysis

The chemical properties of "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives, including reactivity, stability, and interaction with various reagents, are influenced by the compound's molecular structure. Studies have shown that these compounds can interact with different metal ions and exhibit varying degrees of antibacterial and anthelmintic activity, highlighting their potential in medicinal chemistry (Sanjeevarayappa et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target . Piperazine derivatives, for example, are known to interact with a variety of biological targets, including neurotransmitter receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and potential applications .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(22)13-1-7-16(21)8-2-13/h1-8,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWKELSIJTZGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.